Acetamide,N-cyclohexyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-
Description
The compound Acetamide,N-cyclohexyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- is a thienopyrimidine derivative featuring a sulfur-linked acetamide moiety substituted with a cyclohexyl group. Its core structure includes a thieno[2,3-d]pyrimidine scaffold, a heterocyclic system known for bioactivity in medicinal chemistry, particularly in kinase inhibition and immunomodulation . Key structural attributes include:
- Thieno[2,3-d]pyrimidin-4-yl group: Provides a planar aromatic system for target binding.
- 5-Ethyl and 2,6-dimethyl substituents: Enhance lipophilicity and metabolic stability .
- N-Cyclohexyl acetamide: Introduces steric bulk and modulates solubility .
The compound’s molecular formula is C₂₀H₂₁N₃O₂S₂, with a molecular weight of 399.53 g/mol, LogP of 4.88, and low aqueous solubility (2.193 mg/L at 25°C) .
Properties
Molecular Formula |
C18H25N3OS2 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H25N3OS2/c1-4-14-11(2)24-18-16(14)17(19-12(3)20-18)23-10-15(22)21-13-8-6-5-7-9-13/h13H,4-10H2,1-3H3,(H,21,22) |
InChI Key |
URUOANSSCVVEQC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=C1C(=NC(=N2)C)SCC(=O)NC3CCCCC3)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Acetamide, N-cyclohexyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-yl)thio]-
General Synthetic Strategy
The synthesis typically involves multi-step organic reactions centered around constructing the thieno[2,3-D]pyrimidine core, introducing alkyl substituents, forming the thioether linkage, and finally acylating to form the acetamide group with the cyclohexyl amine. The key steps are:
Formation of the Thieno[2,3-D]pyrimidine Core: Usually achieved by cyclization of appropriate aminothiophene precursors under controlled conditions.
Alkylation to Introduce Ethyl and Methyl Groups: Alkylation reactions using ethylating and methylating agents are employed to install the 5-ethyl and 2,6-dimethyl substituents on the pyrimidine ring.
Thioether Formation: Substitution of a 4-chlorothieno[2,3-D]pyrimidine intermediate with a thiol or thiolate nucleophile leads to the formation of the thioether linkage at the 4-position.
Acetamide Formation: The final step involves acylation of the amine (cyclohexylamine) with an activated carboxylic acid derivative (such as acid chloride or via carbodiimide coupling) to form the N-cyclohexyl acetamide.
Detailed Synthetic Routes and Reaction Conditions
Preparation of 4-Chlorothieno[2,3-D]pyrimidine Intermediate
Starting from pyrimidinones, treatment with phosphoryl chloride (POCl3) converts the 4-hydroxy group to a 4-chloro substituent, yielding 4-chlorothieno[2,3-D]pyrimidines.
This intermediate is crucial for subsequent nucleophilic substitution reactions.
Thioether Formation by Nucleophilic Substitution
The 4-chlorothieno[2,3-D]pyrimidine intermediate is reacted with a thiol compound (e.g., the thiol derivative of the desired substituent) under basic conditions to substitute the chlorine with a thioether linkage.
Bases such as sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF) are commonly used.
Formation of the Acetamide Moiety
The final acetamide group bearing the cyclohexyl substituent is formed by coupling the corresponding carboxylic acid or acid chloride intermediate with cyclohexylamine.
Coupling methods include carbodiimide-mediated coupling (e.g., using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)) or mixed anhydride methods (using pivaloyl chloride or isobutyl chloroformate).
Reaction conditions are typically mild, with temperature control to minimize side reactions.
Alternative Coupling and Cyclization Methods
Amides may also be prepared via active esters derived from N-hydroxysuccinimide or p-nitrophenol.
Cyclization steps to form the thieno[2,3-D]pyrimidine core can involve acylation of 2-aminothiophenes followed by ring closure under acidic or dehydrating conditions.
Thionyl chloride-mediated cyclization and palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) may be employed for functional group transformations and diversification.
Industrial Scale Considerations
For large-scale synthesis, continuous flow reactors and high-throughput screening optimize reaction times and yields.
Catalysts and solvent systems are selected to maximize efficiency and minimize waste.
Purification techniques such as recrystallization, chromatography, and HPLC are used to ensure product purity.
Data Tables Summarizing Preparation Methods and Conditions
| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1. Formation of pyrimidinone | Cyclization | 2-aminothiophene acylation, cyclization conditions | Thieno[2,3-D]pyrimidinone intermediate |
| 2. Chlorination | Halogenation | Phosphoryl chloride (POCl3), reflux | 4-Chlorothieno[2,3-D]pyrimidine intermediate |
| 3. Alkylation | Nucleophilic substitution | Alkyl halides (ethyl iodide, methyl iodide), base | 5-Ethyl-2,6-dimethyl substituted intermediate |
| 4. Thioether formation | Nucleophilic substitution | Thiol compound, base (NaH, K2CO3), DMF | 4-Thioether substituted thieno[2,3-D]pyrimidine |
| 5. Acetamide formation | Amide coupling | Cyclohexylamine, EDC or acid chloride, base | Final Acetamide, N-cyclohexyl derivative |
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-cyclohexyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the thieno[2,3-D]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Pharmaceutical Applications
Acetamide derivatives are often explored for their potential in drug development due to their ability to interact with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to Acetamide, N-cyclohexyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, thieno[2,3-D]pyrimidine derivatives have been shown to target kinases involved in cancer cell proliferation and survival .
Neuroprotective Effects
Research suggests that this compound may possess neuroprotective properties. Compounds with similar structures have been reported to modulate NMDA receptors, which are crucial in preventing excitotoxicity associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease . The modulation of these receptors could lead to therapeutic strategies aimed at protecting neuronal health.
Agricultural Applications
The compound's thienopyrimidine structure is also relevant in agricultural chemistry, particularly in the development of pesticides and herbicides.
Herbicidal Activity
Studies indicate that thienopyrimidine derivatives can act as herbicides by inhibiting specific enzymes in plant growth pathways. The structural features of Acetamide, N-cyclohexyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- may enhance its efficacy against certain weed species while minimizing impacts on crops .
Material Science
In material science, the unique properties of this compound allow for potential applications in the development of polymers and coatings.
Polymer Synthesis
The incorporation of thienopyrimidine moieties into polymer matrices can improve thermal stability and mechanical properties. Research shows that these compounds can be used as monomers or additives in the synthesis of advanced materials with tailored properties for specific applications .
Case Study 1: Anticancer Research
In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer effects of a series of thienopyrimidine derivatives similar to Acetamide, N-cyclohexyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-. The results demonstrated significant inhibition of tumor cell proliferation in vitro and in vivo models, indicating its potential as a lead compound for further development.
Case Study 2: Neuroprotection
Another notable study investigated the neuroprotective effects of compounds derived from thienopyrimidine structures on neuronal cell lines exposed to oxidative stress. The findings revealed that these compounds could significantly reduce cell death and oxidative damage markers compared to control groups.
Mechanism of Action
The mechanism of action of Acetamide, N-cyclohexyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Scaffold Variations
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- The target compound’s thieno[2,3-d]pyrimidine core distinguishes it from indole- or dihydropyrimidinone-based analogs .
Substituent-Driven Activity Differences
N-Substituent Effects
- N-Cyclohexyl (target compound): Enhances lipophilicity and may improve CNS penetration compared to aryl groups (e.g., N-(3-fluorophenyl) in ). However, bulky substituents may reduce binding affinity in sterically sensitive targets .
- N-Benzyl (compound 5.12 in ): Exhibits moderate anticonvulsant activity but lower metabolic stability due to oxidative degradation of the benzyl group .
Thienopyrimidine Modifications
ADMET Profile Comparisons
Table 2: ADMET Properties
Biological Activity
Acetamide, N-cyclohexyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-yl)thio]- is a complex chemical compound with notable biological activity. Its structure includes a thieno[2,3-D]pyrimidine moiety, which is recognized for its potential therapeutic applications. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of Acetamide, N-cyclohexyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-yl)thio]- is C18H25N3OS2, with a molar mass of 363.54 g/mol. The compound features an acetamide group linked to a cyclohexyl group and a thioether connection to the thieno[2,3-D]pyrimidine derivative. This unique structure suggests diverse interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C18H25N3OS2 |
| Molar Mass | 363.54 g/mol |
| Structural Features | Thieno[2,3-D]pyrimidine moiety |
Acetamide, N-cyclohexyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-yl)thio]- has been studied for its potential biological activities. Similar compounds have demonstrated various pharmacological effects, including:
- Antitumor Activity : Compounds with thieno[2,3-D]pyrimidine structures have shown promise in inhibiting tumor growth.
- Antiviral Properties : Research indicates that pyrimidine derivatives can interfere with viral replication processes.
- Antimicrobial Effects : Some derivatives exhibit activity against both gram-positive and gram-negative bacteria.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the biological activities of structurally related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Amino-5-(3-(isopropylamino)-2,2-dimethyl)quinoline | C17H24N4O | Known for antitumor activity |
| 4-Amino-thieno[3,2-d]pyrimidine | C7H7N3S | Studied for its antiviral properties |
| 5-Ethyl-thieno[2,3-d]pyrimidinone | C10H12N2OS | Lacks acetamide functionality but retains core structure |
The unique combination of functionalities in Acetamide, N-cyclohexyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-yl)thio]- may confer distinct biological activities not observed in simpler analogs.
Antitumor Activity Study
In vitro studies have demonstrated that compounds similar to Acetamide exhibit significant inhibition of cancer cell proliferation. For example, a study on thieno[2,3-D]pyrimidine derivatives showed that modifications to the thioether linkage could enhance cytotoxicity against various cancer cell lines.
Antiviral Activity Investigation
Research focusing on pyrimidine-based compounds revealed their potential as antiviral agents. Targeting specific enzymes in nucleotide biosynthesis pathways has emerged as a viable strategy for developing antiviral therapies against viruses like hepatitis E. The interaction of Acetamide with these pathways warrants further investigation.
Antimicrobial Evaluation
Preliminary antimicrobial assays indicate that Acetamide exhibits moderate activity against certain bacterial strains. Further optimization of its structure may enhance its efficacy as an antimicrobial agent.
Q & A
Basic Research Questions
What synthetic strategies are effective for preparing thioacetamide derivatives like this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the thieno[2,3-d]pyrimidinyl core followed by thioetherification. Key steps include:
- Thioacetamide coupling : Reacting a thiol-containing intermediate (e.g., 5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-thiol) with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Cyclohexyl group introduction : Using N-cyclohexylamine in a nucleophilic substitution or condensation reaction.
- Purification : Column chromatography or recrystallization to isolate the product.
Critical parameters : Solvent choice (DMF or dichloromethane), reaction temperature (room temperature to 80°C), and stoichiometric ratios .
Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR spectroscopy : To confirm substituent positions and detect impurities. For example, δ ~12.5 ppm (NH protons in DMSO-d₆) and δ ~4.1 ppm (SCH₂ protons) are indicative of thioacetamide linkages .
- Mass spectrometry (MS) : High-resolution MS (e.g., m/z [M+H]+) validates molecular weight and fragmentation patterns .
- HPLC : To assess purity (>95% is typical for research-grade compounds) .
How can reaction yields be optimized for thioetherification steps?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol groups .
- Base choice : K₂CO₃ or triethylamine improves deprotonation of thiol intermediates .
- Temperature control : Maintaining 25–50°C prevents side reactions (e.g., oxidation of thiols) .
Typical yields : 50–80%, depending on steric hindrance and electronic effects of substituents .
Advanced Research Questions
How can computational methods guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Quantum chemical calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to identify reactive sites for functionalization .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize substituents with high binding affinity .
- Reaction path prediction : Use software like GRRM or Gaussian to model feasible synthetic routes and transition states .
How should researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Cross-validation : Compare NMR/MS data with structurally similar compounds (e.g., methyl vs. ethyl substituent shifts) .
- Solvent effects : Account for deuterated solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) .
- Dynamic processes : Use variable-temperature NMR to detect tautomerism or conformational exchange .
What strategies address low reproducibility in multi-step syntheses?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to test interactions between variables (e.g., temperature, solvent, catalyst) .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .
- Scale-down protocols : Optimize conditions at micro-scale (e.g., 100 mg) before scaling up .
How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified alkyl/aryl groups (e.g., ethyl → propyl, methyl → methoxy) .
- Biological assays : Test against target proteins (e.g., kinases) using enzymatic inhibition or cell-based assays .
- Data clustering : Use multivariate analysis (PCA or PLS) to correlate structural features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
